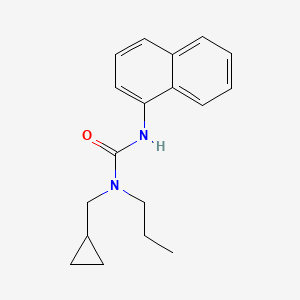
N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea, also known as CPNP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CPNP is a urea derivative that is commonly used as a research tool in the field of neuroscience.
Mécanisme D'action
N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea exerts its effects by binding to the dopamine transporter and inhibiting the reuptake of dopamine. This leads to an increase in the concentration of dopamine in the synaptic cleft, which enhances the activation of dopamine receptors. The increased activation of dopamine receptors is thought to be responsible for the effects of this compound on mood, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to increased feelings of pleasure and reward. This compound has also been shown to increase the activity of the sympathetic nervous system, which can lead to increased heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea has several advantages as a research tool. It is a potent inhibitor of the dopamine transporter, which makes it useful for studying the effects of dopamine on the central nervous system. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also several limitations to using this compound in lab experiments. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the effects of this compound on the central nervous system can be complex and difficult to interpret.
Orientations Futures
There are several future directions for research on N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea. One area of interest is the potential use of this compound as a treatment for psychiatric disorders, such as depression and addiction. Another area of interest is the development of new compounds that are similar to this compound but have improved properties, such as reduced toxicity or increased selectivity for specific dopamine receptors. Additionally, further research is needed to fully understand the complex effects of this compound on the central nervous system.
Conclusion:
In conclusion, this compound (this compound) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been extensively used as a research tool in the field of neuroscience, and has been shown to have a number of biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are also several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea involves the reaction of 1-naphthylamine with cyclopropylmethyl isocyanate in the presence of a base, such as sodium hydroxide. The resulting product is then reacted with propylamine to form this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea has been extensively used in scientific research as a tool to study the function of the central nervous system. It has been shown to be a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This compound has also been used to study the effects of dopamine on the regulation of mood, motivation, and reward.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-3-naphthalen-1-yl-1-propylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-2-12-20(13-14-10-11-14)18(21)19-17-9-5-7-15-6-3-4-8-16(15)17/h3-9,14H,2,10-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVIFWIAJTZDQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5851521.png)
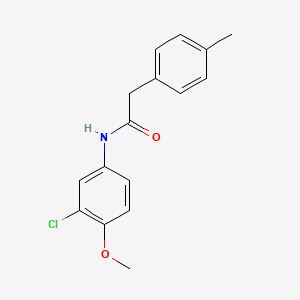

![N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5851544.png)
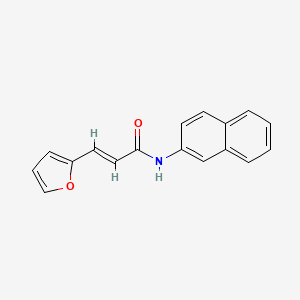
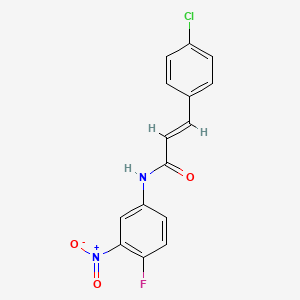
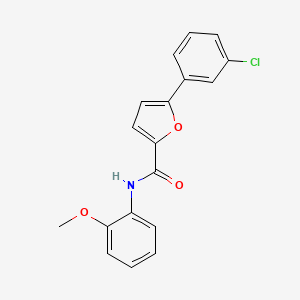
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5851568.png)


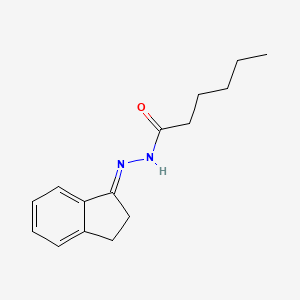
![7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5851580.png)

